molecular formula C17H15ClN2O3S2 B2726543 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide CAS No. 895456-24-3

3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide

Cat. No.: B2726543
CAS No.: 895456-24-3
M. Wt: 394.89
InChI Key: YUIXUTZLTNBMPJ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a benzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a sulfonylation reaction, where 4-chlorobenzenesulfonyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a propanamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-11-19-15-10-13(4-7-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXUTZLTNBMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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